molecular formula C25H25FN4O3 B2446015 3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide CAS No. 1396783-32-6

3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B2446015
CAS No.: 1396783-32-6
M. Wt: 448.498
InChI Key: WGXSSUJIIOKBCL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-29-22(15-21(28-29)16-5-7-17(26)8-6-16)24(31)27-18-9-10-23-20(14-18)25(32)30-12-3-2-4-19(30)11-13-33-23/h5-10,14-15,19H,2-4,11-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXSSUJIIOKBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCC5CCCCN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has shown potential biological activity across various studies. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex tricyclic structure with a pyrazole moiety and a fluorophenyl group, which contributes to its unique biological profile. The synthesis typically involves multi-step organic reactions, including cyclization and oxidation processes, optimized for yield and purity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant inhibition of cancer cell proliferation and invasion through mechanisms involving apoptosis induction and modulation of critical signaling pathways such as Notch-AKT .

Table 1: Summary of Anticancer Activity in Cell Lines

Cell LineIC50 (μmol/L)Mechanism of Action
MCF-72.96Induces G2/M phase arrest and apoptosis
MDA-MB-2310.80Suppresses Notch-AKT signaling
SK-BR-31.21Increases reactive oxygen species (ROS)

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It appears to induce oxidative stress within cancer cells, leading to apoptosis through caspase-dependent pathways . The modulation of apoptotic markers such as Bcl-2 and Bax further supports its role in promoting cell death in malignant tissues.

Pharmacological Implications

The unique structure of This compound suggests potential applications beyond oncology, including anti-inflammatory and antimicrobial activities . The fluorophenyl group may enhance bioavailability and target specificity.

Table 2: Potential Pharmacological Applications

ApplicationDescription
AnticancerInhibits cell growth in various cancer types
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialPotential activity against resistant strains

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DoE) and flow chemistry techniques. For example, continuous-flow systems enable precise control over reaction parameters (temperature, residence time) to minimize side reactions and improve reproducibility. Statistical modeling (e.g., response surface methodology) can identify critical variables, such as stoichiometry or catalyst loading, that influence yield . Additionally, purification via recrystallization or chromatography should be guided by NMR and HPLC-MS to confirm purity .

Q. What analytical techniques are most effective for characterizing the tricyclic core and fluorophenyl-pyrazole moiety?

  • Methodological Answer:

  • X-ray crystallography resolves the 3D conformation of the tricyclic core, particularly the oxa-azatricyclo system, to confirm regioselectivity during synthesis .
  • ¹H/¹³C NMR with DEPT-135 and 2D experiments (COSY, HSQC) assigns signals for the fluorophenyl group and pyrazole ring. The deshielded proton at C5 of the pyrazole (δ ~8.5 ppm) indicates conjugation with the carboxamide group .
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for the heteroatom-rich structure .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer:

  • Kinase inhibition assays (e.g., ADP-Glo™) to evaluate interactions with ATP-binding pockets, given the compound’s pyrazole-carboxamide motif .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .
  • Fluorescence-based binding studies to probe non-covalent interactions with DNA or proteins, leveraging the fluorophenyl group’s π-stacking potential .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer:

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient oxadiazole ring may undergo nucleophilic attack at the carbonyl group .
  • Molecular dynamics simulations model solvent effects on transition states, particularly in polar aprotic solvents like DMF, which stabilize charged intermediates .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer:

  • Pharmacokinetic profiling via LC-MS/MS quantifies bioavailability and metabolic stability. Poor solubility (logP >3) may limit absorption, necessitating formulation with cyclodextrins or PEGylation .
  • Metabolite identification using liver microsomes identifies degradation pathways (e.g., cytochrome P450-mediated oxidation of the fluorophenyl group) .

Q. How does the oxa-azatricyclo system influence supramolecular interactions in crystal packing?

  • Methodological Answer:

  • Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H···O hydrogen bonds between the tricyclic core and carboxamide groups) .
  • Thermogravimetric analysis (TGA) correlates thermal stability with packing density, revealing weaker van der Waals forces in loosely packed polymorphs .

Q. What synthetic challenges arise from the regioselectivity of the pyrazole-carboxamide coupling?

  • Methodological Answer:

  • Protecting group strategies (e.g., Boc for amines) prevent unwanted side reactions during coupling. The methyl group at N1 of the pyrazole reduces steric hindrance, favoring coupling at C5 .
  • Microwave-assisted synthesis enhances reaction efficiency by reducing activation energy for carboxamide bond formation .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

  • Methodological Answer:

  • Bioisosteric replacement : Substituting the 4-fluorophenyl group with a 3-chlorophenyl moiety may improve hydrophobic interactions with target pockets .
  • Fragment-based drug design : Co-crystallization with the target protein (e.g., PARP-1) identifies critical binding residues, enabling rational substitutions in the tricyclic core .

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